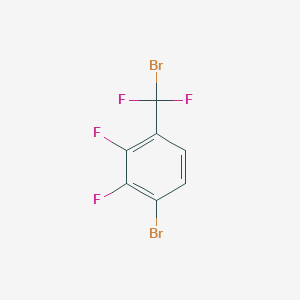
1-Bromo-4-(bromodifluoromethyl)-2,3-difluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-(bromodifluoromethyl)-2,3-difluorobenzene is an organic compound with the molecular formula C7H2Br2F4 It is a derivative of benzene, where the hydrogen atoms are substituted with bromine and fluorine atoms
Preparation Methods
The synthesis of 1-Bromo-4-(bromodifluoromethyl)-2,3-difluorobenzene typically involves the bromination of difluoromethyl-substituted benzene derivatives. One common method includes the use of bromine or bromine-containing reagents in the presence of a catalyst such as iron(III) bromide or aluminum tribromide. The reaction is usually carried out under controlled temperature conditions to ensure the selective bromination at the desired positions on the benzene ring .
Industrial production methods may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to obtain high-quality products.
Chemical Reactions Analysis
1-Bromo-4-(bromodifluoromethyl)-2,3-difluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic aromatic substitution reactions, where the bromine atoms can be replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding difluoromethyl ketones or carboxylic acids. Reduction reactions can convert the bromine atoms to hydrogen or other substituents.
Cross-Coupling Reactions: It is a suitable substrate for Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions, forming carbon-carbon bonds with various organoboron or organostannane reagents.
Common reagents used in these reactions include palladium catalysts, boronic acids, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-4-(bromodifluoromethyl)-2,3-difluorobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(bromodifluoromethyl)-2,3-difluorobenzene involves its interaction with various molecular targets. In biochemical applications, it may act as an inhibitor or activator of specific enzymes by binding to their active sites. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity towards these targets .
In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the fluorine atoms and the steric hindrance provided by the bromine atoms. These factors contribute to its unique reactivity profile in various synthetic transformations.
Comparison with Similar Compounds
1-Bromo-4-(bromodifluoromethyl)-2,3-difluorobenzene can be compared with other similar compounds such as:
1-Bromo-4-fluorobenzene: This compound has a single fluorine atom and is used in similar substitution and cross-coupling reactions.
1-Bromo-4-(difluoromethyl)benzene: This compound has two fluorine atoms on the methyl group and is used in the synthesis of pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its combination of bromine and difluoromethyl groups, which provide distinct electronic and steric properties, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C7H2Br2F4 |
|---|---|
Molecular Weight |
321.89 g/mol |
IUPAC Name |
1-bromo-4-[bromo(difluoro)methyl]-2,3-difluorobenzene |
InChI |
InChI=1S/C7H2Br2F4/c8-4-2-1-3(7(9,12)13)5(10)6(4)11/h1-2H |
InChI Key |
RMPVGJHFYFWHRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)Br)F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















